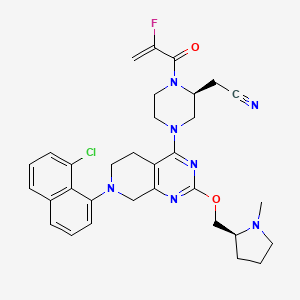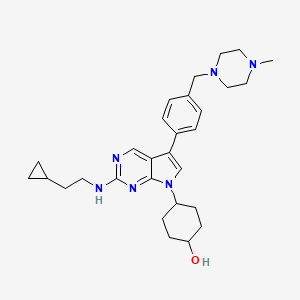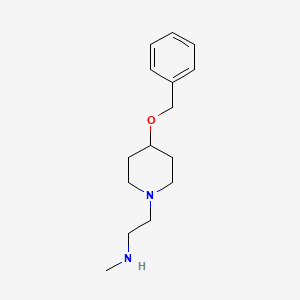
Naldemedine
Descripción general
Descripción
Naldemedine is an orally available peripherally acting μ-opioid receptor antagonist (PAMORA) used to treat opioid-induced constipation . It is a modified form of Naltrexone, with a side chain added to increase molecular weight and polar surface area, resulting in restricted transport across the blood-brain barrier .
Synthesis Analysis
An improved procedure for the preparation of this compound tosylate has been developed, which crystallizes directly from the reaction mixture as pure polymorph form II . Solid state studies revealed a series of additional new physical forms whose crystal structure have been determined by single-crystal X-ray diffraction .
Molecular Structure Analysis
This compound has a chemical structure similar to naltrexone, an opioid receptor antagonist, with chemical modifications that limit its ability to cross the blood–brain barrier . It is also a substrate of the P-glycoprotein (P-gp) efflux transporter .
Chemical Reactions Analysis
This compound is mainly metabolized to nor-naldemedine by CYP3A . Some metabolism to this compound-3-glucuronide occurs via UGT1A3 .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C32H34N4O6 and a molecular weight of 570.646 g/mol . It is 93-94% bound to human plasma proteins .
Aplicaciones Científicas De Investigación
Naldemedine is developed as a once-daily oral drug for OIC in adults with chronic noncancer or cancer pain, characterized by its pharmacological effects in vitro and in vivo (Kanemasa et al., 2019).
It has been approved in the USA and Japan for the treatment of OIC, showing minimal or no effect on central opioid activity (Markham, 2017).
Studies suggest that dose adjustments for this compound are not necessary for subjects with any degree of renal impairment or for subjects with mild or moderate hepatic impairment (Fukumura et al., 2019).
Investigations into the absorption, distribution, metabolism, and excretion of this compound in healthy subjects reveal that it is mainly metabolized to nor-naldemedine and is rapidly absorbed (Ohnishi et al., 2019).
This compound is effective in patients with poor performance status as well, showing similar effectiveness as in those with good performance status (Kato et al., 2022).
It has been shown to significantly improve opioid-induced constipation in patients with cancer and is generally well tolerated (Katakami et al., 2017).
This compound specifically targets opioid receptors in the gastrointestinal tract, showing efficacy in increasing bowel movements and improving quality of life in patients with constipation induced by opioid treatment (Blair, 2019).
Safety, tolerability, and pharmacokinetic profiles of this compound have been determined in healthy volunteers, revealing no major safety or tolerability concerns at evaluated doses (Fukumura et al., 2018).
This compound also shows potential in preventing morphine-induced nausea and vomiting in animal models (Kanemasa et al., 2020).
Drug-drug interaction studies indicate that this compound's exposure is affected when coadministered with certain drugs, suggesting the need for careful consideration in prescription (Fukumura et al., 2020).
Mecanismo De Acción
Target of Action
Naldemedine primarily targets the mu (μ), delta (δ), and kappa (κ) opioid receptors . These receptors are part of the opioid receptor system, which plays a crucial role in pain regulation, reward, and addictive behaviors. This compound has a high affinity for these receptors and acts as an antagonist .
Mode of Action
this compound binds to and antagonizes the mu, delta, and kappa opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing these receptors, this compound inhibits this effect .
Biochemical Pathways
The biochemical pathway affected by this compound involves the opioid receptor system, specifically the mu-opioid receptors located in the gastrointestinal tract. The antagonistic action of this compound on these receptors inhibits the constipating effects of opioids, thereby facilitating the transit of feces through the intestine .
Pharmacokinetics
this compound exhibits an absolute bioavailability in the range of 20% to 56% . It reaches peak blood plasma levels after approximately 0.75 hours when taken without food and 2.5 hours when taken with a high-fat meal . The apparent volume of distribution during the terminal phase is 155 L . This compound is primarily metabolized by CYP3A4 and is 93-94% bound to human plasma proteins . The elimination half-life is approximately 11 hours, and it is excreted in urine and feces .
Result of Action
The primary result of this compound’s action is the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, this compound counteracts the constipating effects of opioids, thereby improving bowel movement .
Action Environment
The action of this compound is mainly peripheral, as it is designed to have restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs, such as constipation, without interfering with the effects on the central nervous system . The efficacy and stability of this compound can be influenced by factors such as the presence of food in the stomach, which can delay the time to reach peak blood plasma levels .
Safety and Hazards
Naldemedine is generally well tolerated . The most common side effects are gastrointestinal in nature, including abdominal pain, diarrhea, nausea, vomiting, and gastroenteritis . The incidence of treatment-emergent adverse events (TEAEs) of opioid withdrawal with this compound was reported to be around 1.1% .
Direcciones Futuras
Given the continued use of opioids for chronic pain management in appropriate patients, opioid-induced bowel dysfunction (OIBD) is likely to persist in clinical practice in the coming years . Naldemedine, as a well-tolerated drug that alleviates constipation without affecting analgesia or causing symptoms of opioid withdrawal, is a valid treatment option for OIBD .
Análisis Bioquímico
Biochemical Properties
Naldemedine interacts with mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, this compound inhibits this effect .
Cellular Effects
This compound is an opioid receptor antagonist with restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs such as constipation without interfering with the effects on the central nervous system .
Molecular Mechanism
This compound binds to and antagonizes mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, this compound inhibits this effect .
Temporal Effects in Laboratory Settings
In a study, within 24 hours of the first this compound dose, 71.6% of patients experienced spontaneous bowel movements . The weekly spontaneous bowel movement counts increased in 62.7% of the participants .
Metabolic Pathways
This compound is primarily metabolized to nor-naldemedine by CYP3A . Some metabolism to this compound-3-glucuronide occurs via UGT1A3 . Both metabolites are active but less potent than this compound .
Transport and Distribution
This compound is 93-94% bound to human plasma proteins . The apparent volume of distribution during the terminal phase is 155 L .
Subcellular Localization
This suggests that it primarily acts outside the central nervous system, particularly in the gastrointestinal tract .
Propiedades
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACEQYCPKDMV-RZAWKFBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030350 | |
| Record name | Naldemedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect. | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
916072-89-4 | |
| Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naldemedine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naldemedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALDEMEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)
![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)




